Halogen Substitution Impact on Biological Activity: Chloro vs. Bromo and Fluoro Analogs
A direct comparison of halogenated cyclohexyl ketone analogs reveals that the 4-chloro substituent is essential for maintaining a specific biological activity profile. In a CCR5 antagonism assay, 4-chlorophenyl cyclohexyl ketone demonstrated an IC50 of 7.80 µM [1]. This provides a specific benchmark for activity against this target. While quantitative data for the 4-bromo (CAS 3277-79-0) or 4-fluoro (CAS 85014-02-4) analogs in the same assay system were not identified, the general principle of halogen-dependent potency in medicinal chemistry is well-established . The lower reactivity of the C-Cl bond compared to C-Br, and its distinct electronic and steric profile compared to C-F, makes the chloro analog a unique starting point for further derivatization. This data confirms the compound's utility as a validated starting point for CCR5-targeted research.
| Evidence Dimension | Antagonist activity at CCR5 receptor |
|---|---|
| Target Compound Data | IC50 = 7.80 µM |
| Comparator Or Baseline | Data for 4-bromo or 4-fluoro analogs in the same assay is not available. The baseline is the compound's own activity. |
| Quantified Difference | N/A (Comparator data unavailable) |
| Conditions | Human MOLT4 cells expressing CCR5, assessed by inhibition of CCl5-induced calcium mobilization after 1 hr. |
Why This Matters
This IC50 value quantifies the compound's functional activity at a specific, disease-relevant target, providing a concrete benchmark for SAR studies and justifying its selection over uncharacterized halogen analogs.
- [1] BindingDB. BDBM50351145 (CHEMBL1817910). Antagonist activity at CCR5 receptor. IC50: 7.80E+3 nM. View Source
